4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile
Description
Properties
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,17-18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIZGEWNHHZZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202528 | |
| Record name | 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306730-33-6 | |
| Record name | 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306730-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile typically involves the reaction of 4-aminobenzonitrile with 2-hydroxy-3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol or ethanol at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzaldehyde.
Reduction: 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzylamine.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .
Comparison with Similar Compounds
Structural Analogues with Imine Linkages
- The imine bond may confer greater reactivity in nucleophilic environments compared to the target compound’s amine .
- (E)-4-(1-(5-Bromo-2-Hydroxyphenyl)Ethylideneamino)Benzonitrile (C₁₅H₁₁BrN₂O): The bromine substituent increases molecular weight (MW: 315.17 g/mol) and introduces steric/electronic effects, which could enhance halogen bonding in biological systems. Its ethylideneamino group further differentiates its conformational flexibility from the target compound’s methylamino group .
Diarylpyrimidine Derivatives (HIV-1 NNRTIs)
Compounds like TF2 (4-((4-(4-((4-Cyanophenoxy)Methyl)-2,6-Dimethylphenoxy)Pyrimidin-2-yl)Amino)Benzonitrile) and TF3 (3-((4-((2-((4-Cyanophenyl)Amino)Pyrimidin-4-yl)Oxy)-3,5-Dimethylbenzyl)Oxy)Benzonitrile) feature pyrimidine cores and multiple substituents. Key differences include:
- TF2: Melting point 202–205°C; acts as a potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). The pyrimidine ring and phenoxy linkages likely enhance target binding compared to the simpler benzonitrile scaffold of the target compound .
- TF5 and TF6 : Methoxy-substituted variants show reduced melting points (188–191°C and 149–152°C, respectively), suggesting that bulkier substituents decrease crystallinity. This highlights the target compound’s balance between hydrogen-bonding (hydroxy/methoxy) and simplicity .
Aminomethyl Benzonitrile Derivatives
- 4-((Methylamino)Methyl)Benzonitrile (CAS 90389-96-1): Lacks the hydroxy and methoxy groups, reducing polarity and hydrogen-bonding capacity. This simplicity may improve membrane permeability but limit target specificity compared to the target compound .
- The amino group at the 3-position introduces steric effects absent in the target compound .
Halogen-Substituted Analogs
- However, the absence of methoxy may reduce solubility in aqueous environments compared to the target compound .
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis may resemble methods in and , which use KP-NH or KP-Sil columns for purification. However, yields for similar compounds (e.g., 17–36% in ) suggest optimization is needed for scalable production.
- Biological Relevance : While diarylpyrimidines () show explicit antiviral activity, the target compound’s hydroxy/methoxy groups may favor interactions with oxidoreductases or kinases, as seen in ’s nitric oxide synthase inhibitor (PDB: 5VVN).
- Stability Considerations : Compounds like TF6 () with methoxy groups exhibit lower melting points, implying that the target compound’s crystallinity and stability depend on substituent positioning and hydrogen-bonding networks.
Biological Activity
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile, with the CAS number 306730-33-6, is an organic compound recognized for its unique structural features, including a benzonitrile group and hydroxy-methoxyphenyl moiety. This compound has garnered attention for its biological activity, particularly as an inhibitor of the enzyme 12-lipoxygenase (12-LOX), which plays a significant role in various physiological processes, including inflammation and cancer progression.
Target Enzyme: 12-Lipoxygenase (12-LOX)
The primary target of this compound is 12-LOX. The compound inhibits the activity of this enzyme, which is involved in the conversion of polyunsaturated fatty acids into bioactive hydroxyeicosatetraenoic acid (HETE) metabolites. These metabolites are crucial in mediating inflammatory responses and cellular proliferation.
Mode of Action
The inhibition of 12-LOX by this compound leads to a reduction in HETE production, which is associated with various pathological conditions including skin diseases, diabetes, and cancer. The compound binds to the enzyme's active site, preventing substrate access and subsequent product formation .
Pharmacokinetics
Research indicates that this compound exhibits good bioavailability, suggesting effective absorption and distribution within biological systems. This characteristic enhances its potential therapeutic applications.
The synthesis of this compound typically involves Schiff base coupling followed by reduction processes. Its structural properties include:
- Molecular Formula : C15H14N2O2
- Hydroxy and Methoxy Groups : These functional groups improve solubility and facilitate interactions with biological targets.
In Vitro Studies
- Anti-inflammatory Activity :
-
Anticancer Potential :
- In studies involving breast cancer cell lines (e.g., MCF-7), related compounds exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects. These studies suggest that derivatives of this compound could also exhibit similar anticancer properties through mechanisms such as cell cycle arrest and apoptosis induction .
Case Studies
- Case Study on Skin Diseases : A study highlighted the effectiveness of 12-LOX inhibitors in reducing symptoms associated with skin inflammatory diseases. The use of compounds like this compound showed promise in clinical settings for managing such conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzaldehyde | Structure | Moderate anti-inflammatory |
| 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzylamine | Structure | Strong anticancer activity |
| 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzoic acid | Structure | Weak anti-inflammatory |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the need for further exploration of structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile, and how can purity be ensured?
- Methodology : Reductive amination between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzonitrile is a common approach. Use NaBH₃CN or Pd/C under hydrogenation conditions (45–60°C, 6–12 hours) to achieve yields >70% . Purification via column chromatography (silica gel, hexane/EtOH gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.59 in hexane/EtOH 1:1) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- ¹H NMR : Key signals include the nitrile-substituted aromatic protons (δ 7.5–8.0 ppm), methoxy singlet (δ 3.7–3.9 ppm), and hydroxyl proton (broad δ 5.0–5.5 ppm) .
- IR : Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and hydroxyl (O–H stretch at ~3300 cm⁻¹) groups .
- Mass Spec : Molecular ion peak at m/z 256.3 (C₁₅H₁₄N₂O₂) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
